Z-Phe-Ala-Diazomethylketone

Description

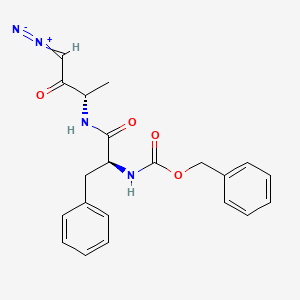

Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |

InChI Key |

QMPATRQNERZOMF-YJBOKZPZSA-N |

SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

sequence |

FA |

Synonyms |

carbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane Z-Phe-Ala-diazomethane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-Phe-Ala-Diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Phe-Ala-Diazomethylketone (PADK), a synthetic peptide derivative, has emerged as a molecule of significant interest in neurodegenerative disease research, particularly for Alzheimer's disease. Initially characterized as a weak inhibitor of cysteine proteases, its primary mechanism of action is now understood to be more complex and multifaceted. This technical guide provides a comprehensive overview of the core mechanisms of PADK, focusing on its dual role as a modulator of amyloid-beta (Aβ) aggregation and a weak inhibitor of lysosomal cathepsins. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

Core Mechanisms of Action

This compound exhibits a dual mechanism of action that contributes to its potential therapeutic effects. These mechanisms are:

-

Direct Inhibition of Amyloid-β Aggregation: The most prominent and well-documented mechanism is the direct interaction of PADK with the Aβ42 peptide. It binds to Aβ42 monomers and early-stage oligomers, effectively disrupting the aggregation cascade. This interaction prevents the formation of toxic higher-order oligomers, specifically dodecamers, and inhibits the subsequent formation of amyloid fibrils.[1][2][3] This action directly addresses a key pathological hallmark of Alzheimer's disease.

-

Weak Inhibition of Cysteine Proteases: PADK was initially identified as an inhibitor of cysteine proteases, specifically cathepsin B and cathepsin L.[4] However, its inhibitory activity against these enzymes is relatively weak.[4] Interestingly, at low concentrations, PADK has been observed to enhance the levels of lysosomal cathepsins, suggesting a more complex regulatory role within the lysosome than simple inhibition.[4] This modulation of lysosomal activity may contribute to the clearance of protein aggregates.

Signaling and Interaction Pathway

The following diagram illustrates the primary interactions of this compound in the context of Alzheimer's disease pathology.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound.

| Target | Parameter | Value | Species | Reference |

| Cathepsin B | IC50 | 9.4 ± 2.4 μM | Not Specified | [4] |

| Cathepsin L | Inhibition | Weak Inhibitor | Not Specified | [4] |

| Aβ42 Aggregation | Dodecamer Formation | Inhibits | Human | [1][2] |

| Aβ42 Aggregation | Fibril Formation | Inhibits | Human | [1][2][3] |

| γ-secretase | Activity | Target | Not Specified | [3] |

Note: Ki values for the inhibition of cathepsins by this compound were not found in the reviewed literature.

Experimental Protocols

Cathepsin B Inhibition Assay

This protocol is adapted from established methods for determining cysteine protease activity using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

This compound (PADK)

-

Fluorogenic Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)[5][6]

-

Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5[7]

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[5]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of Z-Arg-Arg-AMC in DMSO.

-

Prepare a working solution of Cathepsin B in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add serial dilutions of this compound in assay buffer to achieve a range of final concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the Cathepsin B working solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Z-Arg-Arg-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow:

Amyloid-β (Aβ42) Aggregation Assay (Thioflavin T)

This protocol is based on the widely used Thioflavin T (ThT) fluorescence assay to monitor amyloid fibril formation.

Objective: To assess the inhibitory effect of this compound on the aggregation of Aβ42.

Materials:

-

Synthetic human Aβ42 peptide

-

This compound (PADK)

-

Thioflavin T (ThT)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~450 nm, Emission: ~485 nm)

Procedure:

-

Aβ42 Preparation:

-

Prepare a monomeric stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, prepare reaction mixtures containing Aβ42 at a final concentration of 10-20 µM in PBS.

-

Add different concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a vehicle control (DMSO).

-

Add Thioflavin T to each well to a final concentration of 10-25 µM.

-

-

Aggregation Monitoring:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in a fluorescence microplate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48-72 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The lag time, maximum fluorescence intensity, and the slope of the elongation phase can be used to quantify the extent of aggregation and the effect of the inhibitor.

-

Compare the aggregation curves in the presence and absence of this compound to determine its inhibitory effect.

-

Logical Relationship of Assay Components:

References

- 1. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as Z-FA-CHN2, is a synthetic dipeptide derivative that has garnered significant attention in biomedical research. Initially characterized as a specific inhibitor of thiol proteases, its utility has expanded, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Z-FA-DMK, with a focus on its role as a modulator of lysosomal function and an inhibitor of amyloid-beta (Aβ) aggregation.

Chemical and Physical Properties

This compound is a white to light yellow solid. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Synonyms | Z-FA-DMK, Z-FA-CHN2, PADK | |

| Molecular Formula | C21H22N4O4 | [1] |

| Molecular Weight | 394.42 g/mol | [1] |

| CAS Number | 71732-53-1 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |

| Storage | Store as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year. Keep away from moisture and light.[1] |

Biological Activity and Mechanism of Action

Z-FA-DMK is recognized as a weak to moderate inhibitor of the cysteine proteases cathepsin B and cathepsin L.[3][4] This inhibitory activity is central to its mechanism of action in cellular models.

Inhibition of Cathepsins

Cathepsins are lysosomal proteases crucial for protein turnover and degradation. By inhibiting cathepsins B and L, Z-FA-DMK can modulate the proteolytic environment within the lysosome. This can lead to an accumulation of certain substrates and a compensatory upregulation of lysosomal enzyme levels.[3][4]

| Enzyme | Inhibition Data | Reference |

| Cathepsin B | Weak inhibitor | [3] |

| Cathepsin L | Weak inhibitor. A related compound, Z-Phe-Phe-diazomethylketone, is a selective inhibitor of cathepsin L.[3][5] |

Modulation of Amyloid-β Aggregation

In the context of Alzheimer's disease, Z-FA-DMK has been shown to directly interact with amyloid-beta (Aβ42) monomers and small oligomers.[6] This interaction disrupts the formation of larger, neurotoxic Aβ42 oligomers and inhibits the formation of Aβ42 fibrils.[6]

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits and can be used to determine the inhibitory potential of Z-FA-DMK against cathepsin L.

Materials:

-

Active human cathepsin L enzyme

-

Cathepsin L assay buffer

-

Cathepsin L substrate (e.g., Ac-FR-AFC)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., E-64)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-FA-DMK in DMSO.

-

Dilute the active cathepsin L enzyme in chilled assay buffer to the desired concentration.

-

Prepare the cathepsin L substrate solution in assay buffer.

-

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the positive control inhibitor to the respective wells.

-

Add serial dilutions of Z-FA-DMK to the test wells.

-

Add the diluted cathepsin L enzyme solution to all wells except the blank.

-

-

Incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the cathepsin L substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction for each well.

-

Calculate the percent inhibition for each concentration of Z-FA-DMK and determine the IC50 value.

-

Analysis of Aβ42 Oligomerization by Mass Spectrometry

This protocol outlines the general steps for analyzing the effect of Z-FA-DMK on Aβ42 oligomerization using ion mobility spectrometry-mass spectrometry (IMS-MS).[7]

Materials:

-

Synthetic Aβ42 peptide

-

This compound

-

Ammonium acetate buffer (e.g., 7.5 mM, pH 7.4)

-

Ion mobility mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Aβ42 in an appropriate solvent (e.g., HFIP) and remove the solvent to form a peptide film.

-

Resuspend the Aβ42 film in ammonium acetate buffer.

-

Prepare a stock solution of Z-FA-DMK in a compatible solvent.

-

Mix the Aβ42 solution with the Z-FA-DMK solution at the desired molar ratio (e.g., 1:10 Aβ42:Z-FA-DMK).

-

Incubate the mixture on ice to slow down aggregation.[7]

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the ion mobility mass spectrometer using nano-electrospray ionization.

-

Acquire mass spectra to identify the different Aβ42 oligomeric species and any complexes formed with Z-FA-DMK.

-

Perform ion mobility separation to distinguish between different oligomeric conformations.

-

-

Data Analysis:

-

Analyze the mass spectra to determine the distribution of Aβ42 oligomers in the presence and absence of Z-FA-DMK.

-

Analyze the ion mobility data to assess changes in the conformational landscape of Aβ42 oligomers.

-

Visualization of Aβ42 Fibril Formation by Electron Microscopy

This protocol provides a general workflow for examining the effect of Z-FA-DMK on Aβ42 fibril formation using electron microscopy.[7]

Materials:

-

Aβ42 peptide

-

This compound

-

Incubation buffer (e.g., ammonium acetate buffer)

-

Silicon chips or other suitable EM grids

-

Scanning electron microscope (SEM) or Transmission electron microscope (TEM)

Procedure:

-

Sample Preparation:

-

Prepare Aβ42 solutions with and without Z-FA-DMK as described in the mass spectrometry protocol.

-

Incubate the samples for an extended period (e.g., 2 weeks) at 4°C to allow for fibril formation.[7]

-

-

Grid Preparation:

-

Apply a small volume (e.g., 10 µL) of the incubated sample onto an EM grid.

-

Allow the sample to adsorb for a few minutes.

-

Optionally, perform negative staining (for TEM) to enhance contrast.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Image the grids using an SEM or TEM to visualize the morphology of the Aβ42 aggregates.

-

-

Analysis:

-

Compare the images of Aβ42 incubated with and without Z-FA-DMK to assess the extent of fibril formation.

-

Signaling Pathways and Logical Relationships

Proposed Mechanism of Z-FA-DMK in Modulating Lysosomal Proteostasis and Aβ Aggregation

Z-FA-DMK's biological effects are rooted in its ability to inhibit lysosomal cathepsins. This initial event triggers a cascade of cellular responses that can ultimately impact protein aggregation and cellular health. The diagram below illustrates the proposed signaling pathway.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Ala-Diazomethylketone: A Dual-Modulator of Proteostasis in Neurodegenerative Disease

An In-depth Technical Guide on the Structure-Activity Relationship of a Key Research Compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Z-Phe-Ala-diazomethylketone (PADK) is a synthetic peptide derivative that has garnered significant interest in the field of neurodegenerative disease research. Initially characterized as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L, recent studies have unveiled a more complex and arguably more significant activity profile related to the modulation of amyloid-beta (Aβ) peptide aggregation. This technical guide provides a comprehensive overview of the structure, synthesis, and multifaceted biological activities of PADK, with a particular focus on its structure-activity relationship. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant biological pathways and experimental workflows to offer a thorough understanding of this intriguing molecule.

Chemical Structure and Properties

This compound is a dipeptide mimetic characterized by a C-terminal diazomethylketone functional group. The "Z" designation refers to the benzyloxycarbonyl protecting group on the N-terminus of the phenylalanine residue.

-

IUPAC Name: benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

-

Molecular Formula: C₂₁H₂₂N₄O₄

-

Molecular Weight: 394.42 g/mol

-

Synonyms: PADK, Z-FA-DMK

The key structural features contributing to its activity are:

-

Peptide Backbone (Phe-Ala): This dipeptide sequence provides specificity for the active sites of certain proteases.

-

Benzyloxycarbonyl (Z) group: This N-terminal protecting group influences the hydrophobicity and cell permeability of the molecule.

-

Diazomethylketone (-CHN₂): This functional group is a reactive electrophile that can form a covalent bond with the active site cysteine residue of thiol proteases, leading to irreversible inhibition. It is also implicated in the non-covalent interactions with Aβ peptides.

Synthesis

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic scheme for this compound.

Structure-Activity Relationship: Dual Modulatory Roles

PADK exhibits a fascinating dual activity profile, acting as both a weak protease inhibitor and a potent modulator of Aβ aggregation.

Inhibition of Cysteine Cathepsins

PADK was initially developed as an inhibitor of cysteine proteases, particularly cathepsins B and L.[1] The proposed mechanism of inhibition involves the peptide backbone guiding the diazomethylketone moiety to the active site of the enzyme. The active site cysteine residue then attacks the electrophilic carbon of the diazomethylketone, leading to the formation of a covalent thioether bond and irreversible inactivation of the enzyme.

Despite this mechanism, PADK is characterized as a relatively weak inhibitor of these cathepsins. While specific Kᵢ or IC₅₀ values are not consistently reported in the literature, studies have qualitatively demonstrated its inhibitory effect.

Table 1: Qualitative Inhibitory Activity of this compound against Cathepsins

| Target Enzyme | Activity | Citation(s) |

| Cathepsin B | Weak Inhibitor | [1] |

| Cathepsin L | Weak Inhibitor | [1] |

It is noteworthy that at low concentrations, PADK has been observed to enhance lysosomal cathepsin levels, suggesting a complex regulatory role rather than simple inhibition.[1]

Modulation of Amyloid-β Aggregation

More recent and arguably more impactful research has focused on the ability of PADK to directly interact with and modulate the aggregation of the amyloid-beta (Aβ) peptide, particularly the highly amyloidogenic Aβ42 isoform.[2][3] This activity appears to be independent of its protease inhibitory function.

The key activities of PADK in relation to Aβ42 aggregation are:

-

Direct Binding: PADK binds directly to Aβ42 monomers and small oligomers.[2][3]

-

Inhibition of Dodecamer Formation: It effectively inhibits the formation of toxic Aβ42 dodecamers.[2][3]

-

Inhibition of Fibril Formation: PADK prevents the formation of mature Aβ42 fibrils.[2][3]

-

Remodeling of Pre-formed Oligomers: Evidence suggests that PADK can also disrupt pre-formed Aβ42 dodecamers.[2][3]

The following diagram illustrates the proposed mechanism of action of PADK on the Aβ42 aggregation pathway:

References

- 1. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Cathepsin B by Z-Phe-Ala-diazomethylketone (PADK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease integral to cellular protein turnover. However, its dysregulation is implicated in a variety of pathologies, including cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. This has rendered cathepsin B a significant target for therapeutic intervention. Among the various inhibitors of cathepsin B, Z-Phe-Ala-diazomethylketone (PADK) has been identified as a weak but specific inhibitor. This technical guide provides an in-depth overview of the binding of PADK to cathepsin B, the associated signaling pathways, and detailed experimental protocols for its study.

PADK Binding and Inhibition of Cathepsin B

PADK, also known as Z-FA-DMK, is a peptide-based irreversible inhibitor that targets the active site of cysteine proteases like cathepsin B. The diazomethylketone warhead forms a covalent bond with the catalytic cysteine residue (Cys25 in mature human cathepsin B), thereby inactivating the enzyme.

Quantitative Inhibition Data

While PADK is often described as a "weak" inhibitor, it exhibits activity in the micromolar range. The following table summarizes the available quantitative data for PADK's inhibition of cathepsin B.

| Inhibitor | Target Enzyme | IC50 | Assay Conditions | Reference |

| This compound (PADK) | Cathepsin B | 9.4 ± 2.4 μM | Fluorogenic substrate Z-Arg-Arg AMC | [1] |

Signaling Pathways Modulated by PADK Inhibition of Cathepsin B

The inhibition of cathepsin B by PADK can influence several critical cellular signaling pathways, primarily impacting autophagy, apoptosis, and the processing of disease-associated proteins.

Autophagy-Lysosomal Pathway

Cathepsin B plays a crucial role in the autophagy-lysosomal pathway, which is essential for the degradation of cellular waste and damaged organelles. Inhibition of cathepsin B by PADK can disrupt this process, leading to the accumulation of autophagy markers like LC3-II and affecting the function of proteins involved in cholesterol trafficking, such as NPC1 and NPC2.

Apoptosis and Neurodegeneration

Cathepsin B is involved in the intrinsic pathway of apoptosis through the cleavage of Bid and subsequent release of cytochrome c from mitochondria. Furthermore, in neurodegenerative diseases, cathepsin B is implicated in the clearance of amyloid-beta (Aβ) plaques in Alzheimer's disease and alpha-synuclein aggregates in Parkinson's disease. By inhibiting cathepsin B, PADK can modulate these processes, with context-dependent outcomes.

Experimental Protocols

Cathepsin B Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory potential of compounds like PADK on cathepsin B activity using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

PADK or other test inhibitors

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460-505 nm)

Procedure:

-

Enzyme Preparation: Dilute recombinant cathepsin B to the desired working concentration in pre-chilled Assay Buffer.

-

Inhibitor Preparation: Prepare a serial dilution of PADK in Assay Buffer.

-

Reaction Setup:

-

To the wells of a 96-well plate, add 50 µL of the diluted cathepsin B solution.

-

Add 10 µL of the PADK dilutions or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Substrate Addition: Add 40 µL of the fluorogenic substrate solution to each well to initiate the reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

-

Data Analysis: Determine the rate of substrate cleavage (RFU/min). Calculate the percentage of inhibition for each PADK concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Cathepsin B Expression

This protocol describes the detection of pro- and mature forms of cathepsin B in cell lysates.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cathepsin B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel. The pro-form of cathepsin B runs at approximately 35-40 kDa, and the mature form at 25-30 kDa.[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-cathepsin B antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Immunocytochemistry for Cathepsin B Localization

This protocol allows for the visualization of the subcellular localization of cathepsin B.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against cathepsin B

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Incubation:

-

Incubate cells with the primary anti-cathepsin B antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

-

Staining and Mounting:

-

Wash with PBS.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging: Visualize the localization of cathepsin B using a fluorescence microscope.

Conclusion

PADK serves as a valuable tool for studying the multifaceted roles of cathepsin B in cellular physiology and disease. Its ability to inhibit cathepsin B, albeit with moderate potency, allows for the investigation of downstream signaling events related to autophagy, apoptosis, and the processing of key proteins in neurodegeneration. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the inhibitory effects of PADK and other compounds on cathepsin B and to explore the cellular consequences of this inhibition. A thorough understanding of the PADK-cathepsin B interaction is crucial for the development of more potent and selective cathepsin B inhibitors for therapeutic applications.

References

An In-depth Technical Guide on the Interaction of Z-Phe-Ala-Diazomethylketone with Aβ42 Oligomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aggregation of the amyloid-beta peptide, specifically the 42-amino acid variant (Aβ42), into soluble oligomeric species is a primary pathological event in Alzheimer's disease (AD).[1][2] These oligomers are considered the most neurotoxic species, making them a critical target for therapeutic intervention.[3][4] Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as PADK, is a small molecule that has demonstrated significant potential in mitigating Aβ42-related pathology.[1][2] This technical guide provides a comprehensive overview of the interaction between Z-FA-DMK and Aβ42 oligomers, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and its influence on neurotoxic signaling pathways. The evidence suggests Z-FA-DMK employs a dual mechanism: direct disruption of Aβ42 oligomerization and enhancement of lysosomal clearance of amyloidogenic proteins.[1][2][5]

Mechanism of Action

Z-FA-DMK's therapeutic potential stems from a multi-faceted approach to targeting Aβ42 pathology. It not only interacts directly with the peptide to prevent the formation of toxic aggregates but also modulates cellular protein clearance systems.

Direct Interaction with Aβ42 Oligomers

Mass spectrometry and ion mobility spectrometry studies have conclusively shown that Z-FA-DMK binds directly to Aβ42 monomers and small, early-stage oligomers (dimers, tetramers, and hexamers).[1][2] This binding has two major consequences:

-

Inhibition of Dodecamer Formation: The formation of a metastable dodecamer is a critical step in the Aβ42 aggregation pathway. Z-FA-DMK effectively inhibits the formation of these dodecamers.[1][2][3]

-

Remodeling of Preformed Oligomers: Z-FA-DMK can disrupt and remodel pre-existing early oligomer states, effectively removing preformed Aβ42 dodecamers from solution and favoring smaller, less toxic oligomers and monomers.[1][2]

This direct intervention prevents the progression to larger, insoluble fibrils, an effect confirmed by electron microscopy.[1][2]

Enhancement of Lysosomal Clearance

In addition to its direct effects on Aβ42, Z-FA-DMK is known as a weak inhibitor of cathepsin B and L.[5] Paradoxically, at low concentrations, it enhances the levels of lysosomal cathepsins, particularly cathepsin B, in the central nervous system.[2][5] Cathepsin B is a cysteine protease with anti-amyloidogenic functions, capable of degrading Aβ peptides.[6][7][8] By up-regulating the lysosomal system, Z-FA-DMK promotes the clearance of aberrant proteins, including Aβ42 and pathological tau (PHF-τ), thereby reducing the overall amyloid burden in the brain.[2][5]

Quantitative Data Presentation

The following table summarizes the key quantitative findings related to the activity of Z-FA-DMK.

| Parameter | Target | Method | Result | Reference |

| Binding | Aβ42 Monomers & Small Oligomers | Mass Spectrometry | Direct binding confirmed | [1][2] |

| Oligomerization Inhibition | Aβ42 Dodecamers | Ion Mobility Spectrometry | Formation inhibited; preformed dodecamers removed | [1][2] |

| Fibrillization Inhibition | Aβ42 Fibrils | Electron Microscopy | Fibril formation inhibited in solution | [1][2] |

| Enzyme Inhibition (IC50) | Cathepsin B | Fluorogenic Substrate Assay | 7–10 μM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe key experimental protocols used to characterize the interaction between Z-FA-DMK and Aβ42.

Protocol: Aβ42 Oligomerization Analysis by Mass Spectrometry

This protocol is designed to assess the direct binding of Z-FA-DMK to Aβ42 and its effect on oligomer distribution.

Methodology:

-

Aβ42 Preparation: Lyophilized synthetic Aβ42 is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state, then lyophilized again. The peptide is re-dissolved in an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) to a working concentration (e.g., 30 µM).

-

Incubation: The Aβ42 solution is incubated at a controlled temperature (e.g., 25°C) with and without Z-FA-DMK (at various molar ratios) for a defined period (e.g., 24 hours) to allow oligomerization.

-

Sample Analysis: Samples are introduced into an electrospray ionization mass spectrometer, often coupled with an ion mobility cell (IMS-MS).

-

Data Acquisition: Mass spectra are acquired to identify peaks corresponding to different Aβ42 oligomer sizes (monomer, dimer, etc.) and their complexes with Z-FA-DMK.

-

Ion Mobility Separation: Ion mobility spectrometry separates ions based on their size and shape (collision cross-section), allowing for the distinction between different oligomeric conformers. Arrival time distributions are recorded.

-

Data Analysis: The relative abundance of each oligomeric species is quantified from the mass spectra in the presence and absence of Z-FA-DMK to determine the inhibitor's effect on the oligomerization equilibrium.

References

- 1. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Dynamics Simulations of Amyloid β -Peptide (1-42): Tetramer Formation and Membrane Interactions [ouci.dntb.gov.ua]

- 5. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. Inhibitors of cathepsin B improve memory and reduce beta-amyloid in transgenic Alzheimer disease mice expressing the wild-type, but not the Swedish mutant, beta-secretase site of the amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Z-Phe-Ala-Diazomethylketone: An In-Depth Technical Guide to a Novel Lysosomal Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Phe-Ala-Diazomethylketone (PADK) is a dipeptide derivative that has emerged as a significant tool in the study of lysosomal function and its role in neurodegenerative diseases. Initially characterized as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L, PADK's more profound effect lies in its ability to act as a positive modulator of the lysosomal system. At low concentrations, it enhances the levels of lysosomal cathepsins, thereby promoting the clearance of aggregated proteins implicated in diseases such as Alzheimer's. This technical guide provides a comprehensive overview of PADK, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of its proposed signaling pathways and experimental workflows.

Mechanism of Action: Beyond Simple Inhibition

This compound's primary mechanism as a lysosomal modulator stems from its activity as a weak inhibitor of cathepsins B and L.[1][2] This seemingly counterintuitive effect, where a weak inhibitor leads to an upregulation of enzyme levels, is a key aspect of its function. It is hypothesized that this mild inhibition triggers a compensatory cellular response, leading to increased synthesis and maturation of cathepsins, ultimately boosting the degradative capacity of the lysosome.

Beyond its effects on cathepsin levels, PADK has been shown to directly interact with and disrupt the oligomerization and fibril formation of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease.[3][4] This dual action of enhancing protein clearance and preventing the formation of toxic protein aggregates makes PADK a compelling molecule for neurodegenerative disease research.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been primarily characterized against cathepsin B. The following table summarizes the available quantitative data. Further research is required to establish a comprehensive inhibitory profile against a wider range of cathepsins.

| Cathepsin Isoform | IC50 (µM) | Enzyme Source | Substrate | Assay Conditions | Reference |

| Cathepsin B | 9.4 ± 2.4 | Not Specified | Z-Arg-Arg-AMC | Not Specified | [2] |

Note: The limited availability of comparative IC50 data for PADK against other cathepsins, such as K and S, highlights an area for future investigation to fully understand its selectivity and off-target effects.

Experimental Protocols

Cathepsin B Activity Assay

This protocol is designed to measure the enzymatic activity of cathepsin B in the presence or absence of this compound using a fluorogenic substrate.

Materials:

-

Cathepsin B enzyme (human or other species)

-

Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

Fluorogenic Substrate: Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)

-

This compound (PADK)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare a stock solution of PADK in DMSO.

-

In the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of various concentrations of PADK (or DMSO for control) to the respective wells.

-

Add 20 µL of cathepsin B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the Z-Arg-Arg-AMC substrate solution.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorometric plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each PADK concentration and calculate the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HeLa)

-

Complete cell culture medium

-

This compound (PADK)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear microplate

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of PADK for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a spectrophotometric plate reader.

-

Calculate cell viability as a percentage of the control.

Lysosomal Integrity Assay (Acridine Orange Staining)

This protocol uses the lysosomotropic dye Acridine Orange to assess changes in lysosomal membrane permeability upon treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (PADK)

-

Acridine Orange (AO) staining solution (5 µg/mL in PBS)

-

Fluorescence microscope with appropriate filters (for red and green fluorescence)

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with PADK at desired concentrations and for the desired time.

-

Wash the cells twice with PBS.

-

Stain the cells with Acridine Orange solution for 15 minutes at 37°C.

-

Wash the cells three times with PBS.

-

Immediately observe the cells under a fluorescence microscope.

-

Healthy cells will exhibit bright red fluorescence within intact lysosomes. A diffuse green fluorescence in the cytoplasm and nucleus indicates lysosomal membrane permeabilization.

-

Capture images and quantify the red and green fluorescence intensity to assess changes in lysosomal integrity.

Autophagy Flux Assay (LC3 Turnover by Western Blot)

This protocol measures the effect of this compound on autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (PADK)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

Procedure:

-

Seed cells in 6-well plates.

-

Treat cells with PADK at desired concentrations for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of the wells.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities for LC3-II and p62, normalized to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound's action as a lysosomal modulator, integrating its effects on cathepsins, protein aggregation, and the potential downstream regulation of autophagy and mTORC1 signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Phe-Ala-Diazomethylketone (Z-FA-DMK): An In-Depth Technical Guide to its In Vitro Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), and its closely related fluoromethylketone analog (Z-FA-FMK), are widely recognized as potent, irreversible inhibitors of cysteine proteases, primarily targeting cathepsins B and L. Originally developed for the study of these lysosomal proteases, their utility in complex biological systems is often accompanied by off-target effects that can influence experimental outcomes and present challenges in drug development. This technical guide provides a comprehensive overview of the known in vitro off-target effects of Z-FA-DMK and its analogs, with a focus on quantitative data where available, detailed experimental protocols for characterization, and visualization of the affected signaling pathways.

While Z-FA-DMK is a valuable research tool, a thorough understanding of its full inhibitory spectrum is crucial for the accurate interpretation of experimental results and for its potential consideration in therapeutic contexts. This document aims to equip researchers with the necessary information to critically evaluate the use of Z-FA-DMK in their in vitro studies.

Data Presentation: Off-Target Inhibitory Profile of Z-FA-DMK and Analogs

Quantitative data on the off-target effects of Z-FA-DMK is not extensively available in the public domain. The following tables summarize the known qualitative and, where possible, quantitative inhibitory activities against key protease families. It is important to note that Z-FA-FMK is a close structural analog and its data is often used to infer the activity of Z-FA-DMK.

Table 1: Inhibition of Caspases by Z-FA-FMK

| Target | Caspase Family | Inhibition Status | IC50 / Ki | Reference |

| Caspase-2 | Effector | Inhibited | Not Reported | [1] |

| Caspase-3 | Effector | Inhibited | Not Reported | [1] |

| Caspase-6 | Effector | Inhibited | Not Reported | [1] |

| Caspase-7 | Effector | Inhibited | Not Reported | [1] |

| Caspase-8 | Initiator | Not Inhibited | Not Applicable | [1] |

| Caspase-9 | Initiator | Partially Inhibited | Not Reported | [1] |

| Caspase-10 | Initiator | Not Inhibited | Not Applicable | [1] |

Table 2: Inhibition of Other Proteases by Z-FA-DMK/FMK

| Target | Protease Family | Inhibition Status | IC50 / Ki | Reference |

| Calpains | Cysteine Protease | Not Reported | Not Reported | |

| Proteasome | Threonine Protease | Not Reported | Not Reported |

Absence of reported values suggests a lack of specific investigation or significant inhibitory activity at typical experimental concentrations.

Experimental Protocols

To facilitate the independent verification and quantification of Z-FA-DMK's off-target effects, detailed methodologies for key enzymatic assays are provided below.

Caspase Activity Assay (Fluorometric)

This protocol is designed to measure the inhibitory activity of Z-FA-DMK against specific caspases using a fluorogenic substrate.

Materials:

-

Purified recombinant human caspases (e.g., Caspase-3, -7, -8, -9)

-

Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT

-

This compound (Z-FA-DMK) stock solution in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Z-FA-DMK in Assay Buffer.

-

In a 96-well plate, add 50 µL of the appropriate caspase enzyme solution (at a final concentration that gives a linear rate of substrate cleavage over the assay time).

-

Add 10 µL of each Z-FA-DMK dilution or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 40 µL of the corresponding fluorogenic substrate (at a final concentration typically at or below the Km).

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates; Ex/Em = 400/505 nm for AFC substrates).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each Z-FA-DMK concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, determination of k_inact/K_i is more appropriate and requires a more complex kinetic analysis.

Calpain Activity Assay (Fluorometric)

This protocol assesses the potential inhibitory effect of Z-FA-DMK on calpain activity.

Materials:

-

Purified calpain (e.g., Calpain-1 or Calpain-2)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT, 1 mM EDTA

-

Activation Buffer: Assay Buffer containing 10 mM CaCl2

-

This compound (Z-FA-DMK) stock solution in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Z-FA-DMK in Assay Buffer.

-

In a 96-well plate, add 40 µL of the calpain enzyme solution.

-

Add 10 µL of each Z-FA-DMK dilution or vehicle control.

-

Incubate at room temperature for 15 minutes.

-

Add 50 µL of the fluorogenic substrate solution prepared in Activation Buffer.

-

Measure the fluorescence intensity kinetically at Ex/Em = 380/460 nm.

-

Calculate the reaction rates and determine the IC50 value as described for the caspase assay.

20S Proteasome Activity Assay (Fluorometric)

This protocol evaluates the inhibitory potential of Z-FA-DMK against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT

-

This compound (Z-FA-DMK) stock solution in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Z-FA-DMK in Assay Buffer.

-

In a 96-well plate, add 50 µL of the 20S proteasome solution.

-

Add 10 µL of each Z-FA-DMK dilution or vehicle control.

-

Incubate at 37°C for 15 minutes.

-

Add 40 µL of the fluorogenic substrate solution.

-

Measure the fluorescence intensity kinetically at Ex/Em = 380/460 nm.

-

Calculate the reaction rates and determine the IC50 value.

Signaling Pathways and Cellular Processes Affected by Z-FA-DMK

Beyond direct enzyme inhibition, Z-FA-DMK and its analogs have been shown to modulate complex cellular signaling pathways.

Inhibition of NF-κB Signaling

Z-FA-FMK has been reported to inhibit the activation of the NF-κB transcription factor. This is a critical pathway involved in inflammation, immunity, and cell survival. The proposed mechanism involves the inhibition of upstream proteases that are required for the degradation of IκBα, the inhibitory subunit of NF-κB.

Figure 1: Potential mechanism of Z-FA-DMK in the NF-κB signaling pathway.

T-Cell Proliferation Inhibition

Studies have demonstrated that Z-FA-FMK can inhibit the proliferation of T-cells induced by various stimuli. The exact mechanism is not fully elucidated but may involve the inhibition of essential cysteine proteases involved in T-cell activation and cell cycle progression.

Figure 2: Inhibition of T-cell proliferation by Z-FA-DMK.

Induction of Oxidative Stress

A related compound, Z-FA-CMK, has been shown to induce apoptosis and necrosis in leukemic T-cells through the induction of oxidative stress. This involves the depletion of intracellular glutathione (GSH) and a subsequent increase in reactive oxygen species (ROS). While not directly demonstrated for Z-FA-DMK, this represents a plausible off-target mechanism.

Figure 3: Proposed mechanism of Z-FA-DMK-induced oxidative stress.

Conclusion

This compound is a powerful tool for the study of cathepsins B and L. However, researchers must be cognizant of its potential off-target effects, particularly its inhibitory action on effector caspases and its influence on critical signaling pathways such as NF-κB and T-cell proliferation. The lack of extensive quantitative data for these off-target interactions highlights the need for careful experimental design and validation when using this inhibitor. The protocols provided in this guide offer a framework for researchers to characterize the specific activity of Z-FA-DMK in their experimental systems, ensuring more robust and accurately interpreted results. As with any pharmacological inhibitor, the use of appropriate controls and a multi-faceted approach to validating findings are paramount.

References

Methodological & Application

Application Notes and Protocols for Aβ42 Aggregation Assay Using Z-Phe-Ala-Diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques, primarily composed of the Aβ42 peptide. The aggregation of Aβ42 from soluble monomers into neurotoxic oligomers and insoluble fibrils is a critical event in the disease's pathogenesis. Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), a cathepsin B inhibitor, has been identified as a potential modulator of Aβ42 aggregation. These application notes provide a detailed protocol for assessing the inhibitory effect of Z-FA-DMK on Aβ42 aggregation using the Thioflavin T (ThT) fluorescence assay.

Mechanism of Action

This compound (also known as PADK) has been shown to interfere with Aβ42 aggregation through direct and indirect mechanisms. It can directly bind to Aβ42 monomers and small oligomers, thereby inhibiting the formation of larger, toxic oligomers and fibrils.[1] Additionally, Z-FA-DMK is known to upregulate cathepsin B, a lysosomal protease capable of degrading Aβ42, which represents an indirect mechanism for reducing Aβ pathology.

Data Presentation

While direct quantitative data from Thioflavin T assays for Z-FA-DMK is limited in the readily available literature, the following table illustrates how to present such data once obtained. Researchers should perform concentration-response experiments to determine key inhibitory values.

| Inhibitor | Test Concentration | Lag Time (hours) | Max Fluorescence (RFU) | % Inhibition of Fibril Formation | IC₅₀ (µM) |

| Control (Aβ42 only) | 0 µM | 2.5 ± 0.3 | 15,000 ± 800 | 0% | - |

| Z-FA-DMK | 1 µM | 3.1 ± 0.4 | 12,500 ± 650 | 16.7% | Data to be determined |

| Z-FA-DMK | 5 µM | 4.5 ± 0.5 | 8,000 ± 400 | 46.7% | Data to be determined |

| Z-FA-DMK | 10 µM | 6.2 ± 0.6 | 4,500 ± 300 | 70.0% | Data to be determined |

| Z-FA-DMK | 50 µM | 8.1 ± 0.7 | 1,500 ± 150 | 90.0% | Data to be determined |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocols

This section provides a detailed protocol for conducting an Aβ42 aggregation assay with Z-FA-DMK using the Thioflavin T (ThT) method.

Materials and Reagents

-

Lyophilized Human Amyloid-β (1-42) peptide

-

This compound (Z-FA-DMK)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Sodium Hydroxide (NaOH)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

Sterile, low-binding microcentrifuge tubes

-

Black, clear-bottom 96-well microplates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Preparation of Monomeric Aβ42

To obtain reproducible aggregation kinetics, it is crucial to start with monomeric Aβ42, free of pre-existing aggregates.

-

Dissolution in HFIP: Carefully dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

-

Incubation and Aliquoting: Incubate the HFIP-Aβ42 solution for 1 hour at room temperature to ensure complete monomerization. Aliquot the solution into sterile, low-binding microcentrifuge tubes.

-

HFIP Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.

-

Storage: Store the dried peptide films at -80°C until use.

Thioflavin T (ThT) Assay Protocol

-

Preparation of Aβ42 Stock Solution:

-

Immediately before the assay, resuspend a dried aliquot of Aβ42 film in a small volume of DMSO to a concentration of 5 mM.

-

Sonicate for 10 minutes in a bath sonicator.

-

Dilute the Aβ42 stock solution in cold PBS (pH 7.4) to the final working concentration (typically 10-20 µM).

-

-

Preparation of Z-FA-DMK Stock Solution:

-

Dissolve Z-FA-DMK in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the Z-FA-DMK stock solution in PBS to achieve the desired final test concentrations. A starting point for the molar ratio of Aβ42 to Z-FA-DMK could be 1:10.

-

-

Preparation of ThT Working Solution:

-

Prepare a 5 mM ThT stock solution in sterile water and filter through a 0.22 µm filter. Store in the dark at 4°C for up to a week.

-

On the day of the experiment, dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 20-25 µM.

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, combine the following in each well:

-

Aβ42 solution (to a final concentration of 10 µM)

-

Z-FA-DMK solution at various concentrations (or vehicle control - PBS with a corresponding amount of DMSO)

-

ThT working solution (to a final concentration of 20 µM)

-

-

Include control wells containing:

-

Aβ42 + ThT (positive control for aggregation)

-

PBS + ThT (blank)

-

Z-FA-DMK + ThT (to check for compound interference)

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all experimental wells.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Calculate the percentage inhibition of aggregation at the plateau phase for each Z-FA-DMK concentration compared to the control.

-

If sufficient data points are available, calculate the IC₅₀ value of Z-FA-DMK.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Aβ42 aggregation assay with Z-FA-DMK.

Proposed Mechanism of Z-FA-DMK Action

Caption: Proposed dual mechanism of Z-FA-DMK in modulating Aβ42 aggregation.

References

Application Notes and Protocols: Z-Phe-Ala-Diazomethylketone in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-Diazomethylketone (Z-PAD-fmk) is a cell-permeable dipeptide derivative that has garnered attention for its role in modulating lysosomal function and cellular clearance pathways. Initially characterized as a weak inhibitor of the cysteine proteases Cathepsin B and Cathepsin L, its utility in cell culture studies extends beyond simple enzyme inhibition. At low concentrations, Z-PAD-fmk has been shown to enhance the levels of lysosomal cathepsins, thereby promoting the clearance of aggregated proteins, such as amyloid-beta (Aβ) peptides associated with Alzheimer's disease.[1][2] This unique property makes it a valuable tool for investigating the dynamics of the autophagy-lysosomal pathway and its role in neurodegenerative diseases and other proteinopathies.

This document provides detailed application notes and protocols for the use of Z-PAD-fmk in cell culture, with a focus on its application in studying lysosomal enhancement, autophagy, and apoptosis.

Mechanism of Action

This compound's primary mechanism of action in the context of these protocols is the positive modulation of the lysosomal system. While it is a weak inhibitor of Cathepsin B and L at higher concentrations, at lower, sub-inhibitory concentrations, it leads to an upregulation of multiple cathepsin isoforms.[2] This enhancement of lysosomal enzymatic capacity is thought to be mediated through the modulation of protein trafficking and maturation within the endosomal-lysosomal system, as its effects are sensitive to inhibitors of protein transport like Brefeldin A.[2]

Beyond its effects on lysosomes, Z-PAD-fmk has also been shown to directly interact with amyloid-beta (Aβ42) monomers and small oligomers, inhibiting the formation of larger, neurotoxic aggregates and fibrils.[3] This dual action of enhancing clearance mechanisms and directly preventing aggregation makes it a compound of significant interest in neurodegenerative disease research.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Species/System | Reference |

| IC50 for Cathepsin B Inhibition | 9.4 ± 2.4 μM | In vitro enzyme assay | [2] |

| IC50 for Cathepsin L Inhibition | Not explicitly determined, but described as a weak inhibitor. | In vitro enzyme assay | [1][2] |

| Effective Concentration for Lysosomal Enhancement | 3 - 10 μM | Organotypic rat hippocampal slices | [2] |

Experimental Protocols

Protocol 1: Induction of Lysosomal Enhancement and Autophagy in Cell Culture

This protocol describes the use of Z-PAD-fmk to enhance lysosomal activity and induce autophagy, which can be assessed by monitoring the levels of key autophagy markers such as LC3-II and p62/SQSTM1.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

PVDF membranes

-

SDS-PAGE gels and running buffer

-

Transfer buffer

Procedure:

-

Preparation of Z-PAD-fmk Stock Solution:

-

Dissolve Z-PAD-fmk powder in sterile DMSO to create a 10 mM stock solution.

-

Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment with Z-PAD-fmk:

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of Z-PAD-fmk (a starting range of 1-10 μM is recommended).

-

Include a vehicle control (DMSO-treated) group.

-

Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will be cell-type dependent and should be determined empirically. For hippocampal slices, a 4-day treatment has been reported.[2]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Expected Results:

-

An increase in the ratio of LC3-II to LC3-I is indicative of increased autophagosome formation.

-

A decrease in p62 levels suggests enhanced autophagic flux, as p62 is degraded upon completion of the autophagy process.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

This protocol outlines a method to assess whether Z-PAD-fmk induces apoptosis in a given cell line using flow cytometry.

Materials:

-

This compound (10 mM stock in DMSO)

-

Complete cell culture medium

-

PBS, sterile

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Z-PAD-fmk (e.g., 1, 5, 10, 25 μM) for 24-48 hours.

-

Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine treatment).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 μL of the cell suspension to a flow cytometry tube.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Caption: Experimental workflow for studying Z-PAD-fmk in cell culture.

References

- 1. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Z-Phe-Ala-Diazomethylketone for studying cysteine protease function

Application Notes: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)

Introduction

This compound (Z-FA-DMK), also known as PADK, is a peptide-based irreversible inhibitor of cysteine proteases.[1] It belongs to the diazomethyl ketone class of compounds, which act by forming a covalent bond with the active site cysteine residue of the target enzyme, leading to its inactivation.[2] While it is a known inhibitor of cysteine proteases like cathepsins B and L, it exhibits a dual role. At higher concentrations, it acts as a conventional inhibitor, while at lower concentrations, it can function as a positive modulator of the lysosomal system, enhancing cathepsin levels.[3] This unique property makes it a valuable tool for studying lysosomal function, protein degradation pathways, and the pathology of neurodegenerative diseases.[3][]

Mechanism of Action

Z-FA-DMK's primary mechanism involves the electrophilic diazomethylketone "warhead" group, which is highly reactive toward the nucleophilic thiol group of the cysteine residue in the active site of cysteine proteases. The reaction results in the formation of a stable thioether linkage, leading to irreversible inhibition of the enzyme.

Beyond direct inhibition, Z-FA-DMK has been identified as a positive lysosomal modulator.[3] Chronic treatment of neuronal cells with low concentrations of Z-FA-DMK induces the proliferation of lysosomes and enhances the levels of lysosomal hydrolases like cathepsin B.[] This upregulation of the lysosomal system can promote the clearance of aggregated proteins, such as amyloid-beta (Aβ) and tau, which are implicated in Alzheimer's disease.[3][5]

Key Applications

-

Studying Cysteine Protease Function: Z-FA-DMK serves as a specific tool to inhibit the activity of thiol proteases, such as cathepsin B and cathepsin L, allowing researchers to investigate their roles in various physiological and pathological processes.[6]

-

Neurodegenerative Disease Research: Its ability to modulate lysosomal activity and promote the clearance of pathogenic protein aggregates makes it a significant compound in Alzheimer's disease research.[] Studies have shown it can reduce Aβ deposits, restore synaptic markers, and improve cognitive measures in animal models.[][7][8] Z-FA-DMK has been observed to bind directly to Aβ42 monomers and small oligomers, inhibiting the formation of larger, toxic aggregates and fibrils.[8]

-

Lysosomal Biology: The compound is used to induce and study lysosomal proliferation and its effects on cellular homeostasis, including impacts on intracellular calcium signaling.[]

Quantitative Data

Z-FA-DMK is often described as a weak inhibitor of cathepsins B and L, especially when compared to its fluoromethyl ketone (FMK) and chloromethyl ketone (CMK) analogs.[3][9] Its utility often lies in its modulatory effects at sub-inhibitory concentrations.

| Compound | Target Enzyme | Potency / Observation | Reference |

| This compound (Z-FA-DMK) | Cathepsin B, Cathepsin L | Weak inhibitor; enhances lysosomal cathepsin levels at low concentrations. | [3] |

| This compound (Z-FA-DMK) | Human Cathepsin B | Serves as a benchmark for comparing more potent inhibitors. | [9] |

| Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK) | Human Cathepsin B | Approximately 30-fold more potent inactivator than Z-FA-DMK. | [9] |

| Z-Phe-Ala-Chloromethylketone (Z-FA-CMK) | Human Cathepsin B | More reactive and potent inactivator than Z-FA-DMK and Z-FA-FMK. | [9] |

Visualizations

Caption: Irreversible inhibition of a cysteine protease by Z-FA-DMK.

Caption: Signaling pathway of Z-FA-DMK as a lysosomal modulator.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cathepsin B Activity

This protocol describes a method to determine the inhibitory potential of Z-FA-DMK on cathepsin B using a fluorogenic substrate.

A. Materials and Reagents

-

Human liver Cathepsin B (purified)

-

Z-FA-DMK

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay buffer containing 20 mM Dithiothreitol (DTT)

-

Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

B. Experimental Workflow

Caption: Workflow for in vitro cathepsin B inhibition assay.

C. Step-by-Step Procedure

-

Prepare Z-FA-DMK Stock: Dissolve Z-FA-DMK in DMSO to create a 10 mM stock solution. Perform serial dilutions in DMSO to achieve the desired concentration range for testing.

-

Prepare Cathepsin B: Dilute the purified cathepsin B in Activation Buffer to the desired final concentration. Incubate for 10-15 minutes at 37°C to ensure the active site cysteine is reduced and the enzyme is fully active.

-

Assay Setup: To a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

1 µL of Z-FA-DMK serial dilutions (or DMSO for control)

-

Activated Cathepsin B solution

-

-

Enzyme-Inhibitor Incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate Z-RR-AMC to all wells to a final concentration of 20-50 µM.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric reader. Measure the fluorescence intensity every 1-2 minutes for 30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[3]

Protocol 2: Analysis of Cathepsin B Upregulation in Cell Culture

This protocol outlines the treatment of a neuronal cell line or primary cultures with Z-FA-DMK to assess its effect on cathepsin B protein levels via Western Blot.

A. Materials and Reagents

-

Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal cultures

-

Complete cell culture medium

-

Z-FA-DMK

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary Antibody: Anti-Cathepsin B (recognizing active forms)

-

Primary Antibody: Anti-Actin or Anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

B. Step-by-Step Procedure

-